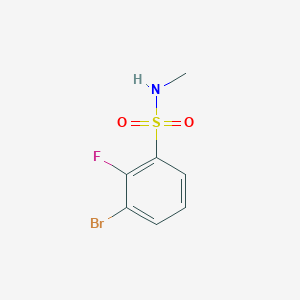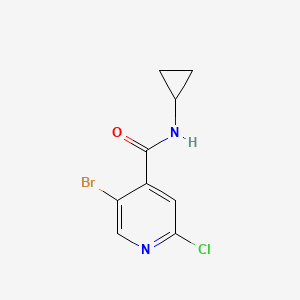
5-Bromo-2-chloro-N,N-dimethylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-N,N-dimethylisonicotinamide: is a chemical compound with the molecular formula C8H8BrClN2O and a molecular weight of 263.52 g/mol . It is a derivative of isonicotinamide, characterized by the presence of bromine and chlorine atoms on the aromatic ring, along with a dimethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N,N-dimethylisonicotinamide typically involves the halogenation of isonicotinamide derivatives. The process includes:
Bromination: Introduction of a bromine atom at the 5-position of the isonicotinamide ring.
Chlorination: Introduction of a chlorine atom at the 2-position.
Dimethylation: Introduction of a dimethylamino group at the nitrogen atom of the amide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted isonicotinamide derivatives.
Oxidation: Formation of oxidized products like nitro compounds.
Reduction: Formation of reduced amine derivatives.
Applications De Recherche Scientifique
Chemistry: : 5-Bromo-2-chloro-N,N-dimethylisonicotinamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of pharmaceutical agents.
Industry: : In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the dimethylamino group can influence its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with a benzamide core instead of isonicotinamide.
5-Bromo-2-chloropyridine: Lacks the dimethylamino group and amide functionality.
2-Chloro-5-nitrobenzamide: Contains a nitro group instead of bromine.
Uniqueness: : 5-Bromo-2-chloro-N,N-dimethylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N,N-dimethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8(13)5-3-7(10)11-4-6(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTXKDNPJRIKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)

![Chloro[(chloromethyl)disulfanyl]methane](/img/structure/B6305770.png)
![1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE](/img/structure/B6305775.png)









